molecular formula C23H30BrNO3 B1202355 Pipethanate ethylbromide CAS No. 23182-46-9

Pipethanate ethylbromide

Cat. No. B1202355
CAS RN: 23182-46-9
M. Wt: 448.4 g/mol
InChI Key: VPUGSHLBERYQGC-UHFFFAOYSA-M
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Description

Pipethanate ethylbromide, also known as 2-(1-Piperidino)ethyl benzilate ethobromide , is an antimuscarinic agent. Its actions are similar to those of atropine. Clinically, it has been used for the symptomatic treatment of visceral spasms . The recommended oral dosage can go up to 160 mg daily , administered in divided doses .

Mechanism of Action

Pipethanate ethylbromide exerts its effects by blocking muscarinic acetylcholine receptors. By doing so, it inhibits the parasympathetic nervous system, leading to relaxation of smooth muscles. This property makes it useful for alleviating visceral spasms .

properties

IUPAC Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGSHLBERYQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046677
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipethanate ethylbromide

CAS RN

23182-46-9
Record name Pipethanate ethobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023182469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPETHANATE ETHOBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA38L5WD1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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